

physicochemical properties and molecular formula of 9-Methoxycanthin-6-one-N-oxide

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Compound of Interest

Compound Name: 9-Methoxycanthin-6-one-N-oxide

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An In-depth Technical Guide to 9-Methoxycanthin-6-one-N-oxide

This technical guide provides a comprehensive overview of **9-Methoxycanthin-6-one-N-oxide**, a β -carboline alkaloid of interest to researchers in medicinal chemistry and drug development. The document covers its physicochemical properties, detailed experimental protocols for its synthesis and isolation, and an exploration of its biological activities, including relevant signaling pathways.

Physicochemical Properties

9-Methoxycanthin-6-one-N-oxide is a derivative of canthin-6-one, a class of alkaloids known for their diverse biological activities. The introduction of the N-oxide functional group can significantly alter the molecule's physicochemical properties, potentially leading to enhanced bioactivity or improved solubility.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	266.25 g/mol	[2]
CAS Number	137739-74-3	[2]
Appearance	Yellowish solid	[3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[4]

Experimental Protocols

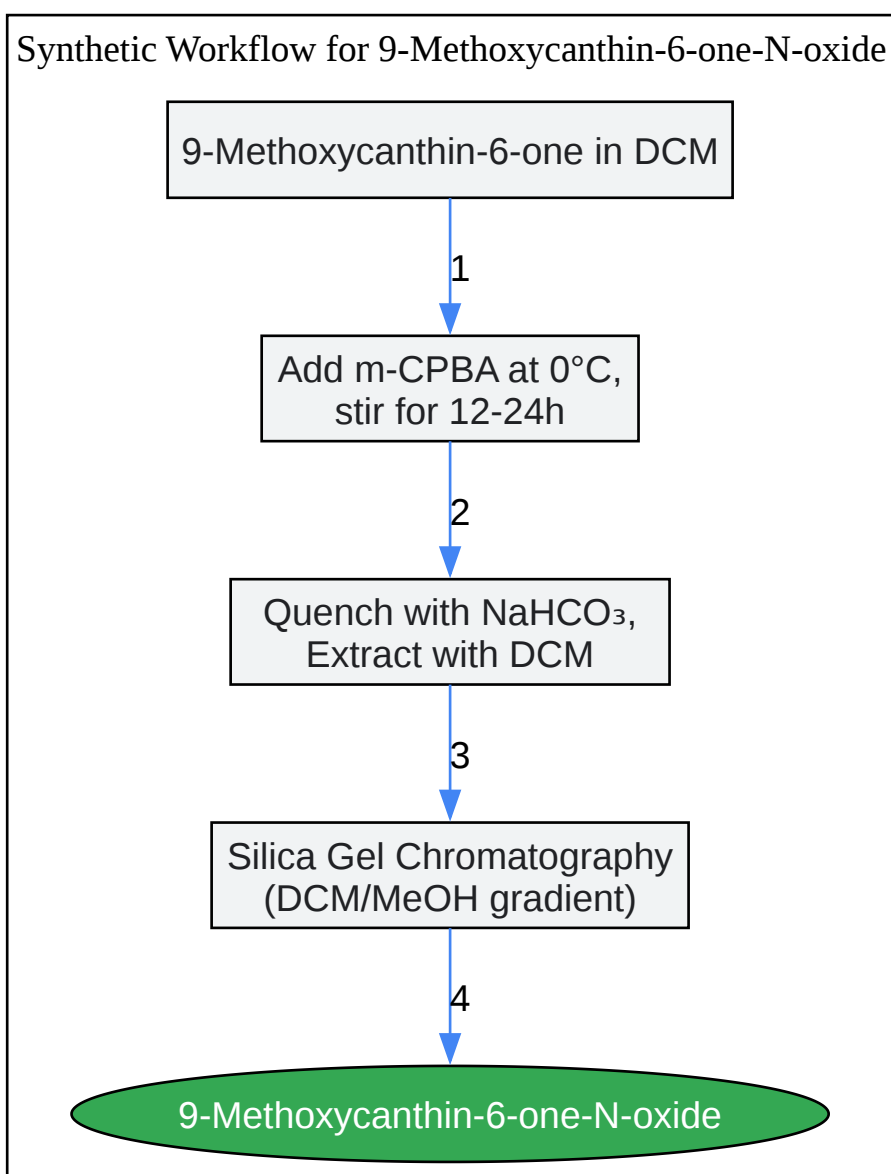
Detailed methodologies for the synthesis, isolation, and characterization of **9-Methoxycanthin-6-one-N-oxide** are crucial for its further investigation.

The synthesis of **9-Methoxycanthin-6-one-N-oxide** is typically achieved through the N-oxidation of its precursor, 9-Methoxycanthin-6-one.[5] A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

Protocol: N-oxidation of 9-Methoxycanthin-6-one

- **Dissolution:** Dissolve 9-Methoxycanthin-6-one (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.[5][6]
- **Addition of Oxidant:** Cool the stirred solution to 0°C using an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise.[6][7]
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[7]

- Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or chloroform.[5]
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in DCM to elute the polar N-oxide product.[7]



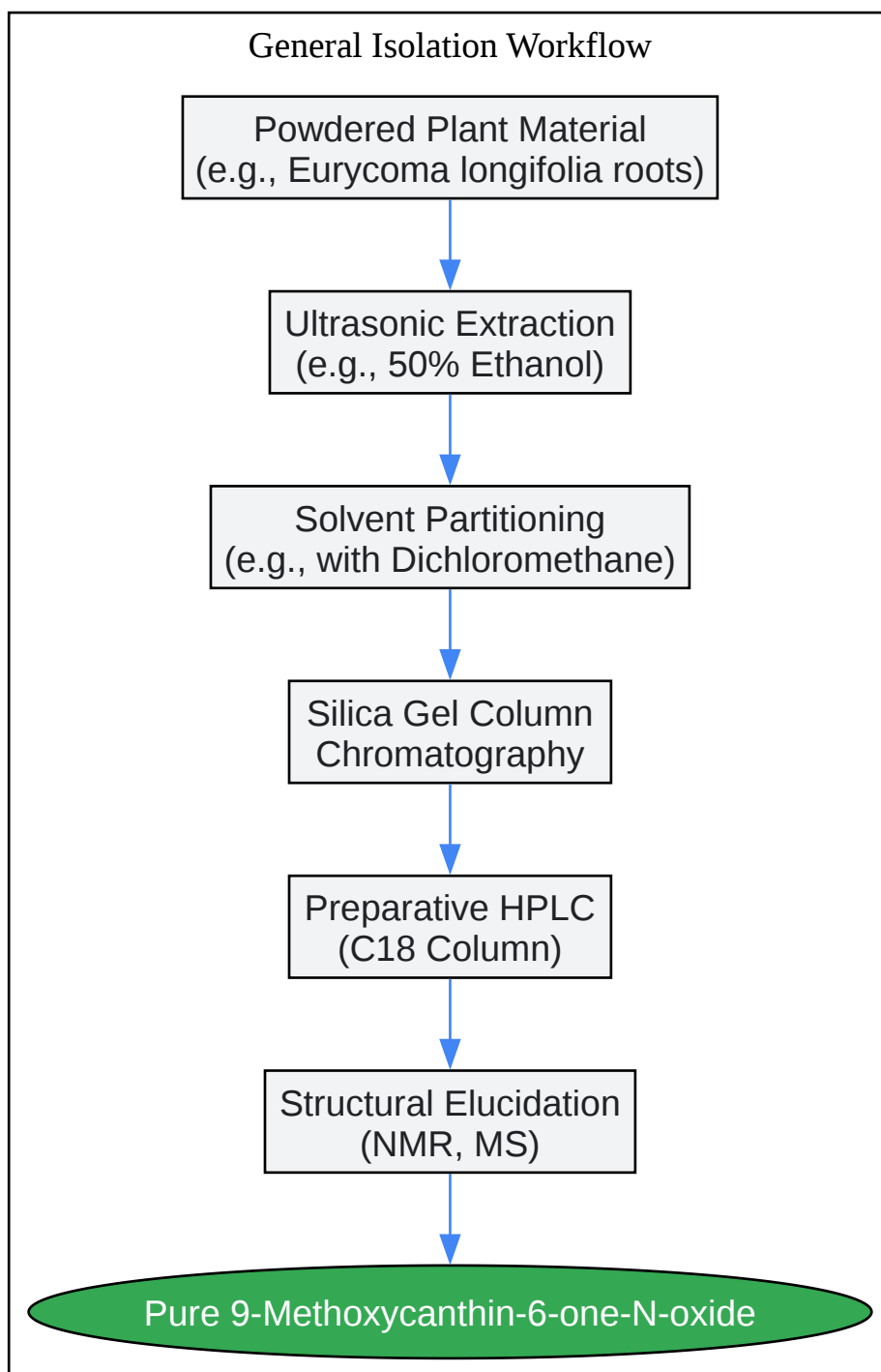
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Synthetic workflow for **9-Methoxycanthin-6-one-N-oxide**.

9-Methoxycanthin-6-one-N-oxide is a naturally occurring alkaloid found in various plant species, particularly from the Rutaceae and Simaroubaceae families, such as *Eurycoma longifolia*.^{[8][9]} The isolation process involves standard phytochemical techniques.

Protocol: Generalized Isolation from Plant Material

- **Sample Preparation:** Air-dry the plant material (e.g., roots) to a constant weight and pulverize it into a fine powder.^[8]
- **Solvent Extraction:** Perform an exhaustive extraction of the powdered material using a suitable solvent like methanol, ethanol, or a mixture such as 50% ethanol, often with the aid of ultrasonication.^{[8][10]}
- **Solvent Partitioning:** Concentrate the crude extract under reduced pressure. The resulting aqueous suspension is then partitioned with a series of immiscible solvents of increasing polarity (e.g., dichloromethane, ethyl acetate) to separate compounds based on their polarity.^[10]
- **Chromatographic Separation:** Subject the fraction containing the target compound to column chromatography on silica gel.^[10] Elute with a gradient solvent system to separate the individual components.
- **Purification:** Collect and combine fractions containing the desired compound, as monitored by TLC. Further purify these fractions using preparative High-Performance Liquid Chromatography (HPLC), typically with a C18 column.^[9]
- **Structure Elucidation:** Confirm the identity and purity of the isolated **9-Methoxycanthin-6-one-N-oxide** using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).



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Generalized workflow for the isolation of canthin-6-one alkaloids.

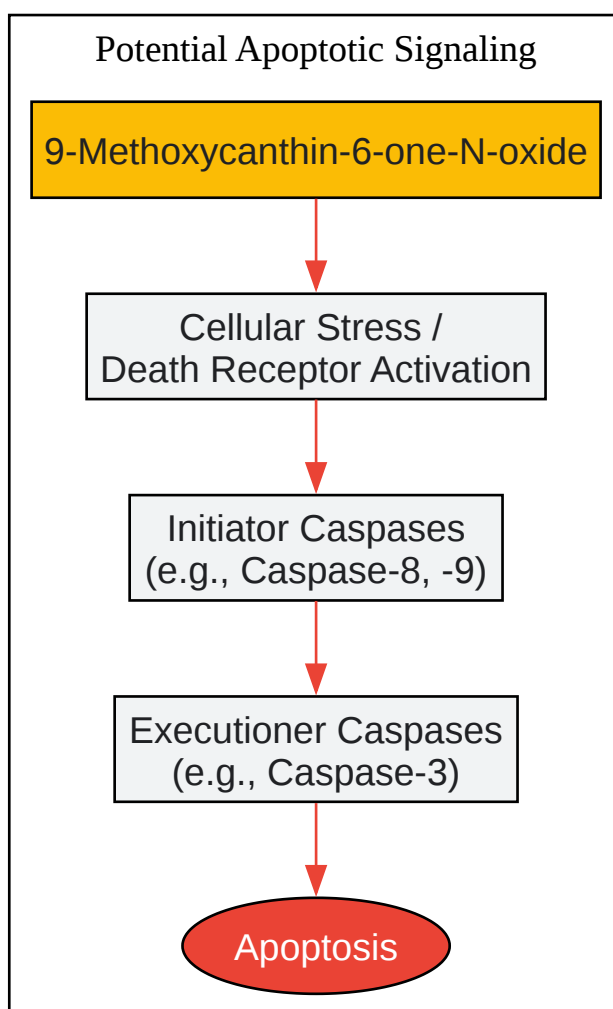
Biological Activity and Signaling Pathways

9-Methoxycanthin-6-one-N-oxide has demonstrated cytotoxic activity against various human cancer cell lines.[2] While its specific mechanisms of action are still under investigation, the biological activities of the broader canthin-6-one class of compounds provide a strong framework for understanding its potential therapeutic effects.

Derivatives of canthin-6-one N-oxide have shown cytotoxic effects against cancer cells, including melanoma.[11] For instance, **9-Methoxycanthin-6-one-N-oxide** exhibited an IC_{50} value of 6.5 μ M against a melanoma cell line.[11][12] This suggests potential as an anticancer agent.

The anticancer effects of canthin-6-one alkaloids are often attributed to their ability to induce apoptosis (programmed cell death) and modulate inflammatory pathways.[9][11]

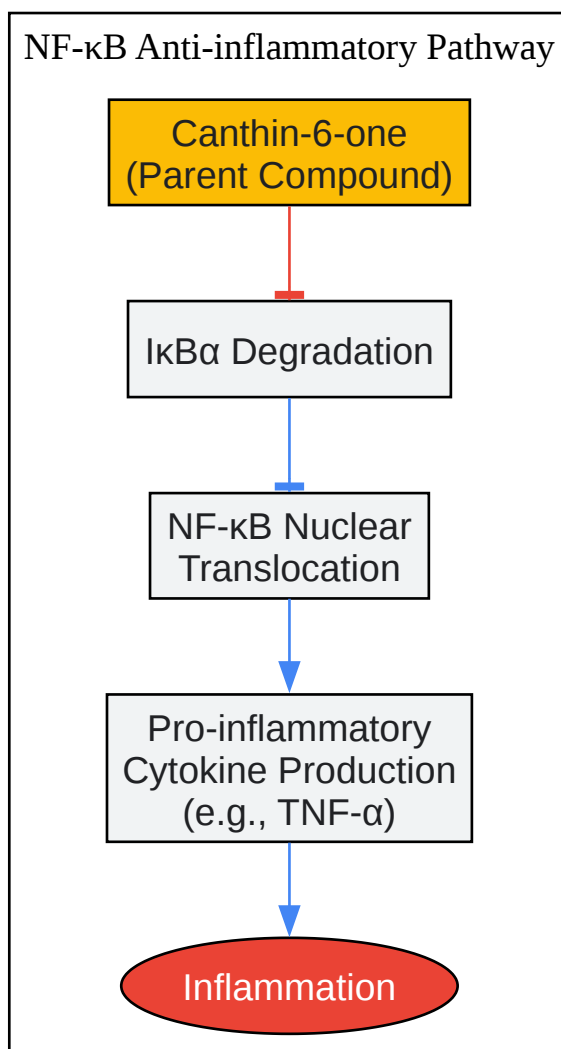
Apoptosis Induction: Canthin-6-one derivatives can trigger apoptosis through the activation of caspase cascades, which are central to the execution of programmed cell death.[11] This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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Generalized apoptotic pathway potentially induced by canthin-6-ones.

Anti-inflammatory Activity: The parent compound, canthin-6-one, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[9] It can suppress the production of pro-inflammatory cytokines like TNF- α in macrophages stimulated by lipopolysaccharide (LPS).[9] This inhibition is thought to occur by preventing the degradation of I κ B α , which keeps NF- κ B sequestered in the cytoplasm.[9]



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Inhibition of the NF- κ B pathway by the parent canthin-6-one.

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